molecular formula C13H24N2O4S B4677402 8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane

8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane

Cat. No. B4677402
M. Wt: 304.41 g/mol
InChI Key: ZZNDNJYMJRSVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its unique structure and potential biological properties.

Mechanism of Action

The mechanism of action of 8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes or proteins that are involved in cancer cell growth, microbial growth, or neuroinflammation.
Biochemical and Physiological Effects:
Studies have shown that 8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane has various biochemical and physiological effects. These effects include:
1. Inhibition of cancer cell growth: This compound has been found to inhibit the growth of various cancer cells in vitro.
2. Inhibition of microbial growth: This compound has been found to inhibit the growth of various bacteria and fungi.
3. Neuroprotective effects: This compound has been found to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane in lab experiments is its potential anticancer, antimicrobial, and neuroprotective properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of 8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane. Some of these directions include:
1. Further studies on the mechanism of action of this compound.
2. Optimization of the synthesis method for this compound.
3. Development of more potent analogs of this compound for potential therapeutic use.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound.
5. Studies on the potential side effects of this compound.
Conclusion:
In conclusion, 8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane is a chemical compound that has potential biological properties. This compound has been synthesized for various scientific research applications, including as an anticancer, antimicrobial, and neuroprotective agent. While the mechanism of action of this compound is not fully understood, it has shown promising results in various studies. Future research on this compound may lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane has been synthesized for various scientific research applications. Some of the applications include:
1. Anticancer agent: Studies have shown that this compound has potential anticancer properties. It has been found to inhibit the growth of cancer cells in vitro.
2. Antimicrobial agent: This compound has also been found to have antimicrobial properties. It has been found to inhibit the growth of various bacteria and fungi.
3. Neuroprotective agent: Studies have shown that this compound has potential neuroprotective properties. It has been found to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

8-methylsulfonyl-3-morpholin-4-yl-1-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-20(16,17)15-4-2-13(3-5-15)10-12(11-19-13)14-6-8-18-9-7-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNDNJYMJRSVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)CC(CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Methylsulfonyl)-3-(morpholin-4-yl)-1-oxa-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 2
8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 3
8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 4
8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 5
8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 6
8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane

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